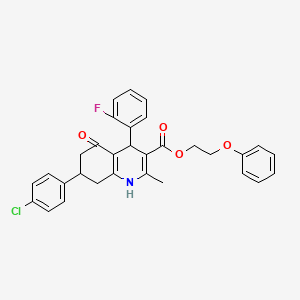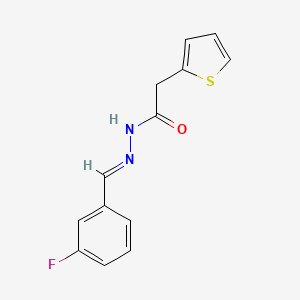![molecular formula C23H12F3N3O6S2 B11679424 (5E)-5-{[4-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11679424.png)
(5E)-5-{[4-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-{[4-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dinitrophenoxy group, and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 2,4-dinitrophenol with an appropriate aldehyde to form the corresponding Schiff base. This intermediate is then reacted with a thioamide and a trifluoromethyl-substituted benzaldehyde under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(5E)-5-{[4-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
(5E)-5-{[4-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have antimicrobial and anticancer properties, although further research is needed to confirm these effects.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
類似化合物との比較
Similar Compounds
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: This compound shares a similar thiazolidinone core but differs in its substituents, leading to different chemical and biological properties.
Ethyl acetoacetate: Although structurally different, this compound is often used in similar synthetic applications due to its reactivity and versatility.
Uniqueness
The uniqueness of (5E)-5-{[4-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer specific reactivity and potential biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C23H12F3N3O6S2 |
|---|---|
分子量 |
547.5 g/mol |
IUPAC名 |
(5E)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H12F3N3O6S2/c24-23(25,26)14-2-1-3-15(11-14)27-21(30)20(37-22(27)36)10-13-4-7-17(8-5-13)35-19-9-6-16(28(31)32)12-18(19)29(33)34/h1-12H/b20-10+ |
InChIキー |
CIGZZCFEKHWIQK-KEBDBYFISA-N |
異性体SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/SC2=S)C(F)(F)F |
正規SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])SC2=S)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({3-Bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11679350.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11679356.png)
![2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11679364.png)
![(5E)-5-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679373.png)
![5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11679376.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11679386.png)
![(5Z)-5-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11679393.png)
![(5Z)-5-({5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11679407.png)
![(5Z)-5-({5-Chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11679409.png)
![N-[(2Z)-3,4-bis(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide](/img/structure/B11679417.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11679422.png)


